Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate
CAS No.: 1000340-05-5
Cat. No.: VC3049742
Molecular Formula: C12H9NO2S
Molecular Weight: 231.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000340-05-5 |
|---|---|
| Molecular Formula | C12H9NO2S |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | methyl 2-(5-cyano-1-benzothiophen-2-yl)acetate |
| Standard InChI | InChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3 |
| Standard InChI Key | BZPAQSYXZNZBBG-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N |
| Canonical SMILES | COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N |
Introduction
Chemical Identity and Structure
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate is a benzothiophene derivative characterized by a cyano group at the 5-position of the benzothiophene ring system and an acetate moiety at the 2-position. This unique structural arrangement contributes to its chemical reactivity and biological properties.
Basic Chemical Information
The compound is defined by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1000340-05-5 |
| Molecular Formula | C12H9NO2S |
| Molecular Weight | 231.27 g/mol |
| IUPAC Name | methyl 2-(5-cyano-1-benzothiophen-2-yl)acetate |
| Standard InChI | InChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3 |
| Standard InChIKey | BZPAQSYXZNZBBG-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N |
Structural Features
The molecular structure comprises several key components:
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A benzothiophene core structure (fused benzene and thiophene rings)
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A cyano (C≡N) group at the 5-position of the benzene ring
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A methyl acetate group (-CH2COOCH3) attached to the 2-position of the thiophene ring
This arrangement of functional groups contributes to the compound's unique chemical reactivity, with the electron-withdrawing cyano group and the electrophilic ester moiety allowing for diverse chemical transformations and interactions with biological targets.
Physical and Chemical Properties
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate exhibits specific physical and chemical properties that make it valuable for various applications in research and development.
Physical Properties
| Property | Description |
|---|---|
| Physical Appearance | Pale-yellow to yellow-brown solid |
| Storage Stability | Stable at room temperature |
| Solubility | Soluble in common organic solvents including DMSO, methanol, and acetonitrile |
Chemical Reactivity
The compound can undergo various chemical reactions typical of benzothiophenes, esters, and cyano-substituted aromatics:
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Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions
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Reduction: The cyano group can be reduced to an amine using appropriate reducing agents
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Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones
Synthesis Methods
Several synthetic routes have been established for the preparation of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate, with variations in approach depending on the starting materials and desired scale.
Laboratory Synthesis
The most common synthetic approach involves the reaction of 5-cyanobenzo[B]thiophene with methyl bromoacetate in the presence of a base. The reaction typically proceeds as follows:
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Preparation of 5-cyanobenzo[B]thiophene precursor
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Deprotonation using a strong base (e.g., potassium carbonate)
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Nucleophilic substitution with methyl bromoacetate
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Purification via recrystallization or column chromatography
Alternative Synthetic Routes
Research has explored alternative synthetic pathways, including:
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Suzuki coupling reactions involving appropriate boronic acids and halogenated precursors
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Direct functionalization of benzothiophene cores through directed metallation followed by reaction with appropriate electrophiles
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Construction of the benzothiophene core with pre-installed functional groups
Biological Activities and Mechanisms
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate demonstrates several biological activities that make it relevant for pharmaceutical research and development.
Anticancer Properties
Research has shown that benzothiophene derivatives similar to Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate exhibit antiproliferative activities against various cancer cell lines. The activity appears to involve:
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Modulation of nuclear receptors, including androgen receptors
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Inhibition of enzymes involved in tumor growth
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Selective toxicity toward cancer cells with limited effects on normal cells
Table 1: Anticancer Activity of Benzothiophene Derivatives Compared to Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Benzothiophene derivative A | Prostate cancer | 12.5 |
| Benzothiophene derivative B | Lung cancer | 15.0 |
| Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate | Breast cancer | Under investigation |
Enzyme Inhibition
Studies have indicated that Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and structurally related compounds can inhibit specific enzymes involved in disease processes:
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N-myristoyltransferase (NMT) inhibition, which is relevant for parasitic diseases and certain cancer types
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Inhibition of specific proteases involved in protein secretion pathways
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Potential inhibition of botulinum neurotoxin A light chain (BoNT/A LC) endopeptidase, as observed with structurally similar compounds
Anti-inflammatory Mechanisms
Preliminary research suggests anti-inflammatory properties through:
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Inhibition of pro-inflammatory cytokine secretion
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Disruption of inflammatory signaling pathways
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Modulation of specific proteins involved in the inflammatory response
Applications in Research and Development
The unique structural features and biological activities of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate have led to its application in multiple research domains.
Pharmaceutical Development
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate serves as a key intermediate in drug discovery:
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Building block for the development of novel anticancer agents
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Precursor for anti-inflammatory drug candidates
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Starting material for compounds targeting specific enzyme systems
Material Science and Organic Electronics
The compound contributes to research in advanced materials:
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Component in the fabrication of organic semiconductors
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Contributor to the performance of organic light-emitting diodes (OLEDs)
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Material for organic solar cells with specific optical and electronic characteristics
Agrochemical Research
Applications in agricultural chemistry include:
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Precursor for herbicides targeting specific plant pathways
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Building block for pesticides with selective activity
Comparative Analysis with Similar Compounds
Understanding the relationship between Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and structurally related compounds provides insight into structure-activity relationships.
Comparison with Other Benzothiophene Derivatives
Table 2: Comparative Analysis of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and Related Compounds
| Compound | Structural Difference | Notable Properties | Applications |
|---|---|---|---|
| Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate | Reference compound | Anticancer potential, enzyme inhibition | Pharmaceutical research, materials science |
| Methyl thiophen-2-acetate | Lacks benzene ring and cyano group | Simpler structure, different reactivity | Fragrance chemistry, simpler building block |
| Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate | Contains thiazole instead of benzothiophene | Different biological target profile | Alternative pharmaceutical applications |
| Methyl 2-(5-bromobenzo[B]thiophen-2-YL)acetate | Bromine instead of cyano group | Different electronic properties | Versatile synthetic intermediate |
Structure-Activity Relationships
Studies of the structure-activity relationships reveal:
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The cyano group significantly enhances biological activity compared to other substituents
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The methyl acetate moiety at the 2-position is crucial for many biological activities
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Modifications to the benzothiophene core can dramatically alter biological target selectivity
Recent Research Findings
Recent scientific investigations have expanded our understanding of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate and related compounds.
Mechanistic Studies
Research has elucidated mechanisms of action:
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Inhibition of specific protein secretion pathways by targeting the Sec61 translocon
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Selective activity against cancer cell lines with minimal effects on normal cells
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Specific enzyme interactions that modify cellular responses relevant to tumor growth inhibition
Novel Applications
Emerging applications include:
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Component in fragment-based differential targeting of protein-protein interaction stabilizer interfaces
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Potential use in development of botulinum neurotoxin inhibitors
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Application in synthesis of thieno-fused nitrogen and oxygen heterocycles with potential pharmaceutical applications
Future Research Directions
The ongoing investigation of Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate suggests several promising research directions.
Medicinal Chemistry Opportunities
Future research may focus on:
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